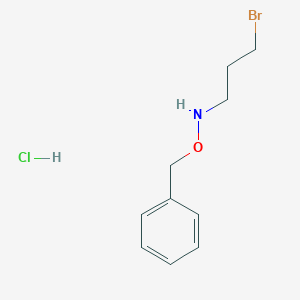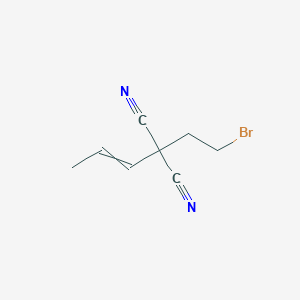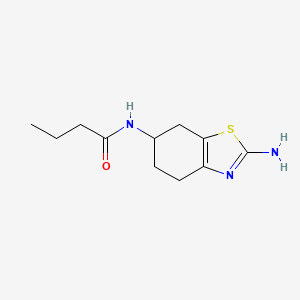![molecular formula C21H20ClNO2 B12589132 4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol CAS No. 648922-67-2](/img/structure/B12589132.png)
4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a phenylethoxy group, and an anilino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol typically involves the condensation of 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions. This reaction forms a Schiff base, which is then reduced to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Schiff base intermediate can be reduced to form the final compound.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The final phenol compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its interaction with DNA and potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as Alzheimer’s and glaucoma.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol involves its interaction with biological molecules such as DNA. The compound can intercalate into the DNA structure, disrupting its function and potentially leading to therapeutic effects. Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-{[3-(2-phenoxy)anilino]methyl}phenol
- 4-Chloro-2-{[3-(2-phenylethyl)anilino]methyl}phenol
Uniqueness
4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological molecules and may improve its therapeutic potential compared to similar compounds.
Propriétés
Numéro CAS |
648922-67-2 |
|---|---|
Formule moléculaire |
C21H20ClNO2 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
4-chloro-2-[[3-(2-phenylethoxy)anilino]methyl]phenol |
InChI |
InChI=1S/C21H20ClNO2/c22-18-9-10-21(24)17(13-18)15-23-19-7-4-8-20(14-19)25-12-11-16-5-2-1-3-6-16/h1-10,13-14,23-24H,11-12,15H2 |
Clé InChI |
MEAPFGHTLHZEOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NCC3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
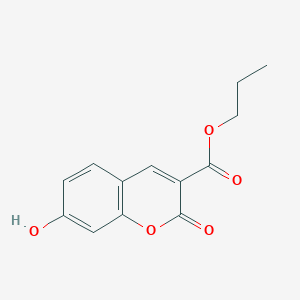
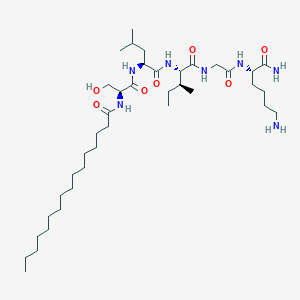
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)

![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)

![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)
![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)
